Cas no 1458-16-8 (Methyl 3-amino-6-iodopyrazine-2-carboxylate)

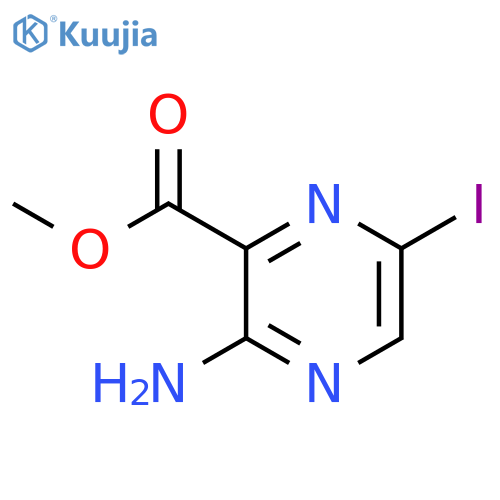

1458-16-8 structure

商品名:Methyl 3-amino-6-iodopyrazine-2-carboxylate

Methyl 3-amino-6-iodopyrazine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-amino-6-iodopyrazine-2-carboxylate

- 2-Pyrazinecarboxylicacid, 3-amino-6-iodo-, methyl ester

- 3-AMINO-6-IODOPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER

- Methyl 3-aMino-6-iodopyra...

- 3-amino-6-iodopyrazine-2-carboxylate

- 3-amino-6-iodo-pyrazine-2-carboxylic acid methyl ester

- C6H6IN3O2

- FDLARAKNPMCCKJ-UHFFFAOYSA-N

- RP29801

- PB10772

- FCH1395533

- ST1120859

- AX8158451

- AB0022342

- W3184

- Methyl 3-amino-6-iodo-2-pyrazinecarboxyl

- SCHEMBL3003587

- 2-Pyrazinecarboxylic acid, 3-amino-6-iodo-, methyl ester

- EN300-260100

- Methyl 3-amino-6-iodo-2-pyrazinecarboxylate

- FT-0645823

- A808418

- AKOS015854560

- DS-0295

- DTXSID10454772

- 1458-16-8

- CS-0018938

- MFCD09909640

- J-511674

- Methyl3-amino-6-iodopyrazine-2-carboxylate

- DB-063629

-

- MDL: MFCD09909640

- インチ: 1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)

- InChIKey: FDLARAKNPMCCKJ-UHFFFAOYSA-N

- ほほえんだ: IC1=C([H])N=C(C(C(=O)OC([H])([H])[H])=N1)N([H])[H]

計算された属性

- せいみつぶんしりょう: 278.95000

- どういたいしつりょう: 278.95047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 78.1

じっけんとくせい

- 密度みつど: 2.020±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 200-202 ºC

- ふってん: 387.876°C at 760 mmHg

- フラッシュポイント: 188.381°C

- 屈折率: 1.666

- ようかいど: 微溶性(23 g/l)(25ºC)、

- PSA: 78.10000

- LogP: 1.03120

- かんど: Light Sensitive

Methyl 3-amino-6-iodopyrazine-2-carboxylate セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Methyl 3-amino-6-iodopyrazine-2-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 3-amino-6-iodopyrazine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A234499-250mg |

Methyl 3-amino-6-iodopyrazine-2-carboxylate |

1458-16-8 | 95% | 250mg |

$23.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D258436-10g |

3-Amino-6-iodo-pyrazine-2-carboxylic acid methyl ester |

1458-16-8 | 97% | 10g |

$900 | 2023-09-02 | |

| eNovation Chemicals LLC | D258436-25g |

3-Amino-6-iodo-pyrazine-2-carboxylic acid methyl ester |

1458-16-8 | 97% | 25g |

$1500 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158451-1g |

Methyl 3-amino-6-iodopyrazine-2-carboxylate |

1458-16-8 | 95% | 1g |

¥376.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158451-5g |

Methyl 3-amino-6-iodopyrazine-2-carboxylate |

1458-16-8 | 95% | 5g |

¥1504.0 | 2022-03-01 | |

| eNovation Chemicals LLC | D500029-1G |

methyl 3-amino-6-iodopyrazine-2-carboxylate |

1458-16-8 | 97% | 1g |

$250 | 2024-07-21 | |

| eNovation Chemicals LLC | D500029-10G |

methyl 3-amino-6-iodopyrazine-2-carboxylate |

1458-16-8 | 97% | 10g |

$1025 | 2024-07-21 | |

| Chemenu | CM107051-1g |

methyl 3-amino-6-iodopyrazine-2-carboxylate |

1458-16-8 | 95%+ | 1g |

$*** | 2023-03-31 | |

| Enamine | EN300-260100-0.5g |

methyl 3-amino-6-iodopyrazine-2-carboxylate |

1458-16-8 | 95% | 0.5g |

$33.0 | 2024-06-18 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06869-25g |

methyl 3-amino-6-iodopyrazine-2-carboxylate |

1458-16-8 | 95% | 25g |

$1550 | 2023-09-07 |

Methyl 3-amino-6-iodopyrazine-2-carboxylate 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

1458-16-8 (Methyl 3-amino-6-iodopyrazine-2-carboxylate) 関連製品

- 875781-48-9(3-Amino-6-iodopyrazine-2-carboxylic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1458-16-8)Methyl 3-amino-6-iodopyrazine-2-carboxylate

清らかである:99%/99%

はかる:5g/10g

価格 ($):215.0/359.0